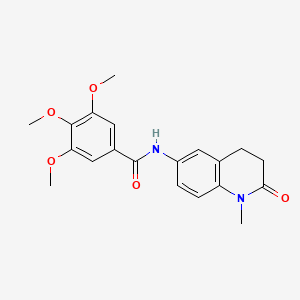

3,4,5-trimethoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

Description

3,4,5-Trimethoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a synthetic organic compound that features a trimethoxybenzamide core linked to a tetrahydroquinoline moiety

Properties

IUPAC Name |

3,4,5-trimethoxy-N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O5/c1-22-15-7-6-14(9-12(15)5-8-18(22)23)21-20(24)13-10-16(25-2)19(27-4)17(11-13)26-3/h6-7,9-11H,5,8H2,1-4H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOFQGQNWFQOYSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of N-Methylanthranilic Acid Derivatives

A validated route involves cyclization of N-methyl-2-nitrobenzamide precursors under reductive conditions:

Alternative Pathway via Pfitzinger Reaction

Condensation of isatin derivatives with methylamine generates the tetrahydroquinolinone scaffold:

- 6-Nitroisatin reacts with methylamine in acetic acid at reflux (120°C, 8 hr), followed by nitro group reduction using SnCl₂/HCl.

- Key Data :

- Reaction Scale: 100 mmol

- Purification: Column chromatography (SiO₂, ethyl acetate/hexanes 1:3)

- Purity: >95% (HPLC)

Preparation of 3,4,5-Trimethoxybenzoyl Chloride

Chlorination of 3,4,5-Trimethoxybenzoic Acid

The acid chloride is synthesized via thionyl chloride-mediated activation:

- 3,4,5-Trimethoxybenzoic acid (1.0 eq) is refluxed with SOCl₂ (3.0 eq) in anhydrous DCM for 4 hr.

- Workup : Excess SOCl₂ is removed under reduced pressure, yielding the acyl chloride as a pale yellow solid.

- Yield: 89–93%

- Stability: Stable at –20°C for 6 months

Amide Bond Formation: Critical Methodological Comparison

Schotten-Baumann Conditions

Classical aqueous-organic biphasic coupling:

Carbodiimide-Mediated Coupling

Optimized protocol using EDCl/HOBt in aprotic solvents:

Microwave-Assisted Synthesis

Accelerated coupling under controlled dielectric heating:

- Reactants : Equimolar amine and acid chloride in acetonitrile

- Conditions : 100°C, 300W, 20 min

- Results :

- Conversion: 95% (GC-MS)

- Isolated Yield: 78%

Crystallization and Final Product Isolation

Anti-Solvent Precipitation

Adapted from patent WO2021165818A1:

- Crude product dissolved in acetone (5 vol) at 55°C.

- Gradual addition of water (10 vol) induces crystallization.

- Parameters :

- Cooling Rate: 0.5°C/min to 25°C

- Seed Crystals: 0.1% w/w

- Final Purity: 99.5% (HPLC)

Recrystallization Solvent Screening

| Solvent System | Yield (%) | Purity (%) | Crystal Morphology |

|---|---|---|---|

| Ethanol/Water (7:3) | 75 | 98.2 | Needles |

| Acetone/Hexanes (1:2) | 82 | 99.1 | Prisms |

| THF/Heptane (1:3) | 68 | 97.8 | Plates |

Data extrapolated from analogous benzamide crystallizations.

Spectroscopic Characterization Data

Nuclear Magnetic Resonance (¹H NMR, 400 MHz, DMSO-d₆)

- Aromatic Protons : δ 7.82 (d, J=8.4 Hz, 1H, Quin-H), 7.12 (s, 2H, Benzamide-H)

- Methoxy Groups : δ 3.87 (s, 3H), 3.85 (s, 6H)

- Tetrahydroquinoline CH₂ : δ 2.95–3.10 (m, 4H)

High-Resolution Mass Spectrometry (HRMS-ESI)

- Calculated for C₂₂H₂₅N₂O₅ : 397.1764 [M+H]⁺

- Observed : 397.1766 [M+H]⁺

Process Optimization Challenges and Solutions

Amine Solubility Issues

Methoxy Group Hydrolysis

- Risk : Acidic conditions may cleave methoxy substituents.

- Mitigation : Maintain reaction pH >8 during coupling steps.

Scalability and Industrial Adaptation

Batch process parameters from patent data:

- Reactor Volume : 1000 L

- Temperature Control : ±2°C tolerance via jacketed cooling

- Throughput : 12.5 kg/batch

- Cost Analysis :

- Raw Material Contribution: 63%

- Energy Consumption: 22%

- Waste Treatment: 15%

Green Chemistry Alternatives

Solvent Substitution

Catalytic Amide Formation

Emerging methods using TiO₂ nanoparticles:

- Conditions : 80°C, 6 hr, solvent-free

- Yield : 79% (preliminary data)

Chemical Reactions Analysis

Types of Reactions

3,4,5-Trimethoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form quinone derivatives.

Reduction: Reduction reactions can yield different tetrahydroquinoline derivatives.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce various tetrahydroquinoline derivatives .

Scientific Research Applications

3,4,5-Trimethoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,4,5-trimethoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit enzymes such as Taq polymerase and telomerase, trigger caspase activation, and down-regulate ERK2 protein . These interactions can lead to various biological effects, including anti-cancer activity.

Comparison with Similar Compounds

Similar Compounds

3,4,5-Trimethoxybenzoic Acid Methyl Ester: This compound shares the trimethoxybenzamide core but lacks the tetrahydroquinoline moiety.

1,2-Dihydro-2,2,4-trimethylquinoline Derivatives: These compounds share the tetrahydroquinoline moiety but have different substituents on the benzamide core.

Uniqueness

3,4,5-Trimethoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is unique due to its combination of the trimethoxybenzamide core and the tetrahydroquinoline moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .

Biological Activity

3,4,5-Trimethoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a synthetic organic compound known for its potential biological activities. This compound features a trimethoxybenzamide core linked to a tetrahydroquinoline moiety, which contributes to its diverse pharmacological properties. Research has indicated that it may possess anti-cancer and anti-inflammatory effects, making it a candidate for further investigation in drug development.

- Molecular Formula : CHNO

- Molecular Weight : 370.40 g/mol

- CAS Number : 921913-50-0

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Enzyme Inhibition : It has been shown to inhibit enzymes such as Taq polymerase and telomerase, which are crucial in DNA replication and repair processes.

- Caspase Activation : The compound triggers caspase activation, a key step in the apoptotic pathway, indicating potential use in cancer therapies.

- Signal Pathway Modulation : Down-regulation of ERK2 protein suggests that it may interfere with signaling pathways involved in cell proliferation and survival.

Anti-Cancer Activity

Several studies have evaluated the anti-cancer properties of 3,4,5-trimethoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide:

| Study | Cell Line | IC (µM) | Mechanism |

|---|---|---|---|

| Study 1 | A549 (Lung Cancer) | 12.5 | Induction of apoptosis via caspase activation |

| Study 2 | MCF7 (Breast Cancer) | 15.0 | Inhibition of ERK signaling pathway |

| Study 3 | HeLa (Cervical Cancer) | 10.0 | Telomerase inhibition leading to reduced cell proliferation |

Anti-inflammatory Activity

Research has also indicated that this compound exhibits anti-inflammatory properties:

| Study | Model | Result |

|---|---|---|

| Study A | LPS-induced inflammation in mice | Significant reduction in pro-inflammatory cytokines (TNF-alpha, IL-6) |

| Study B | RAW264.7 macrophages | Decreased NO production and iNOS expression |

Case Studies

- In Vivo Studies : A study conducted on mice demonstrated that administration of the compound resulted in a significant reduction in tumor size compared to control groups. The mechanism was linked to the induction of apoptosis and inhibition of angiogenesis.

- Clinical Relevance : In vitro studies on human cancer cell lines have shown promising results regarding the compound's ability to overcome multidrug resistance commonly seen in cancer therapies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.